molecular formula C3H6ClNO2 B1251938 2-Chloro-N-hydroxy-N-methylacetamide

2-Chloro-N-hydroxy-N-methylacetamide

Cat. No.: B1251938
M. Wt: 123.54 g/mol
InChI Key: YSUANZKMCKRAGA-UHFFFAOYSA-N
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Description

Significance of α-Chloroamides as Synthetic Intermediates and Building Blocks in Organic Synthesis

α-Chloroamides are highly valued as versatile intermediates in organic synthesis due to the reactivity of the carbon-chlorine bond. This functionality renders them effective electrophiles, susceptible to nucleophilic attack, making them pivotal building blocks for constructing more complex molecular architectures. Their importance is underscored by their frequent use in the synthesis of pharmaceutically and agrochemically valuable motifs. nih.gov

The chloride atom in α-chloroamides can be readily displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of diverse functional groups. nih.gov For instance, treatment with sodium azide (B81097) (NaN₃) followed by a reducing agent like triphenylphosphine (B44618) (PPh₃) can yield α-aminoamides. nih.gov Similarly, reaction with oxygen-based nucleophiles can lead to the formation of α-oxyamides. nih.gov These transformations are crucial for synthesizing peptides, peptidomimetics, and other biologically active compounds.

Furthermore, α-chloroamides serve as precursors for other functional groups. They can be converted into the corresponding α-chlorocarboxylic acids under acidic conditions or reduced to chiral α-methyl amines using reagents like lithium aluminum hydride (LiAlH₄). nih.gov The amide group itself can also be diversified, adding another layer of synthetic utility. nih.gov

Recent advancements have focused on the stereoselective synthesis of α-chloroamides. Photoenzymatic methods, utilizing flavin-dependent “ene”-reductases, have been developed to couple α,α-dichloroamides with alkenes, affording enantioenriched α-chloroamides. nih.gov This approach overcomes challenges faced by small molecule catalysts, which often struggle with enantioselectivity and undesired side reactions like hydrodehalogenation. nih.gov The ability to generate these chiral building blocks opens avenues for the asymmetric synthesis of a wide array of complex molecules. nih.gov

Role of N-Hydroxyamide Functionality in Chemical Transformations and Derivatization Strategies

The N-hydroxyamide (or hydroxamic acid) functionality is a distinctive feature found in many natural and synthetic compounds, imparting unique chemical properties that are leveraged in various derivatization strategies. These groups are known to act as potent proton donors and effective chelators of metal cations. nih.gov This dual character influences molecular conformation and intermolecular interactions, which can be exploited in molecular design.

In the context of complex molecules like peptoids (N-substituted glycines), the inclusion of N-hydroxyamide side chains has been shown to have a profound impact on the molecule's structure. nih.gov The propensity of the N-hydroxy group to form hydrogen bonds can be used to control both local backbone geometry and long-range intermolecular interactions. nih.gov X-ray crystallography studies have revealed that N-hydroxyamide-containing peptoids can form unique sheet-like structures held together by intermolecular hydrogen bonds, a structural motif not previously observed in similar molecules. nih.gov

Furthermore, the N-hydroxyamide bond can enhance the stability of molecules against enzymatic degradation. nih.gov This is a particularly valuable attribute in the design of therapeutic agents, such as major histocompatibility complex (MHC) class I ligands, where increased stability can lead to improved efficacy. nih.gov The modification of peptide backbones with N-hydroxy groups can modulate their binding affinity to biological targets and their ability to elicit a biological response. nih.gov The synthesis of molecules containing this functional group often involves the coupling of carboxylic acids with the appropriate hydroxylamine (B1172632) derivatives.

Structural Features and Chemical Versatility of 2-Chloro-N-hydroxy-N-methylacetamide

This compound possesses a compact structure defined by the convergence of the reactive α-chloro group and the versatile N-hydroxyamide functionality on a simple acetamide (B32628) framework. The molecular formula is C₃H₆ClNO₂. Its structure combines the electrophilic α-carbon, activated by the adjacent carbonyl and chlorine atom, with the nucleophilic and metal-coordinating N-hydroxy group.

The chemical versatility of this molecule stems directly from its dual functionalities:

Electrophilic Center : The chlorine atom serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including amino, alkoxy, and thio groups, similar to other α-chloroamides. nih.gov

N-Hydroxyamide Group : This group confers several reactive possibilities. It can act as a nucleophile itself in certain reactions. Its ability to chelate metal ions can be used to direct or catalyze reactions. The hydrogen on the hydroxyl group is acidic, allowing it to act as a proton donor and participate in hydrogen bonding, which can influence reaction pathways and supramolecular assembly. nih.gov

The interplay between these two groups on the same small scaffold suggests potential for intramolecular reactions, leading to the formation of heterocyclic structures. The N-methyl group provides steric bulk compared to a non-substituted amide and influences the electronic nature and rotational barrier of the amide bond. The combination of these features makes this compound a potentially valuable building block for synthesizing novel compounds with tailored properties for applications in medicinal chemistry and materials science.

Data on Related Chloroacetamide Compounds

To provide context for the properties of this compound, the following table summarizes data for structurally related compounds.

PropertyChloroacetamide wikipedia.org2-Chloro-N-(hydroxymethyl)acetamide sigmaaldrich.com2-Chloro-N-methoxy-N-methylacetamide sigmaaldrich.com
Molecular Formula ClCH₂CONH₂ClCH₂CONHCH₂OHClCH₂CON(OCH₃)CH₃
Molecular Weight 93.51 g/mol 123.54 g/mol 137.56 g/mol
CAS Number 79-07-22832-19-167442-07-3
Appearance Colorless solid-Solid
Melting Point 120 °C100-105 °C39-41 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-hydroxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c1-5(7)3(6)2-4/h7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUANZKMCKRAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Chloro N Hydroxy N Methylacetamide and Its Analogues

Direct Synthesis Approaches to 2-Chloro-N-hydroxy-N-methylacetamide

While specific literature detailing the synthesis of this compound is not extensively available, its synthesis can be logically extrapolated from standard and well-documented acylation procedures involving substituted hydroxylamines.

The most direct and conventional approach for synthesizing this compound involves the acylation of N-methylhydroxylamine with a suitable chloroacetylating agent, typically chloroacetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This process results in the displacement of the chloride leaving group and the formation of the desired amide bond.

To prevent side reactions, such as the formation of hydrochloride salts with the amine, a base is typically added to the reaction mixture. Common bases for this purpose include tertiary amines like triethylamine (B128534) (TEA) or pyridine. The reaction is generally conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side products.

Optimizing the synthesis of N-substituted chloroacetamides involves manipulating several key reaction parameters to maximize yield and purity. Drawing parallels from the synthesis of related amides, several modifications can be proposed:

Choice of Base: While triethylamine is common, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to facilitate similar reactions efficiently, sometimes leading to higher yields and shorter reaction times. sphinxsai.com Inorganic bases such as potassium carbonate (K2CO3) in solvents like THF or sodium hydroxide (B78521) under Schotten-Baumann conditions (a two-phase system of water and an organic solvent) can also be employed. researchgate.netneliti.com

Solvent System: The choice of solvent can significantly impact reaction outcomes. While anhydrous organic solvents like THF and DCM are standard, greener approaches using water, particularly in a phosphate (B84403) buffer system, have been successfully developed for N-chloroacetylation. tandfonline.comtandfonline.com This method offers advantages in terms of cost, safety, and ease of product isolation, as the product often precipitates directly from the reaction mixture. tandfonline.com

Temperature Control: Maintaining a low temperature, especially during the addition of the highly reactive chloroacetyl chloride, is crucial to prevent degradation and the formation of byproducts. sphinxsai.comguidechem.com

Synthesis of Closely Related Chloroacetamide Derivatives and Precursors

The synthetic strategies for various chloroacetamide precursors and analogues are well-established, providing a foundation for developing methods for more complex derivatives.

The chloroacetylation of primary and secondary amines is a fundamental and widely used reaction to produce α-chloroacetamides. researchgate.netresearchgate.net This transformation is typically achieved by reacting the amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net A variety of reaction conditions have been reported, demonstrating the versatility of this method. For instance, reactions can be carried out in organic solvents like DMF, DCM, THF, or dioxane with bases such as triethylamine. sphinxsai.com A facile one-pot process using DBU as a non-nucleophilic base in THF at room temperature has been reported to give excellent yields (75-95%). sphinxsai.com Furthermore, green chemistry approaches have been developed that utilize water as a solvent under neutral or basic conditions, which can lead to moderate to good yields and simple product isolation by filtration. researchgate.nettandfonline.com

The following table summarizes various reported methods for the synthesis of N-substituted α-chloroacetamides.

Table 1: Selected Synthetic Protocols for α-Chloroacetamides
Amine Substrate Chloroacetylating Agent Base Solvent Yield Reference
Aromatic Amines Chloroacetyl Chloride DBU THF 75-95% sphinxsai.com
Aliphatic/Aromatic Amines Chloroacetyl Chloride NaOH Water/CH₂Cl₂ Moderate to Good researchgate.net
Anilines/Amines Chloroacetyl Chloride None (Phosphate Buffer) Water 70-85% tandfonline.comtandfonline.com
Aminophenol Chloroacetyl Chloride K₂CO₃ THF 70% neliti.com
Various Amines Chloroacetyl Chloride Triethylamine Dichloromethane Not specified researchgate.net

The synthesis of N-hydroxyacetamides generally proceeds via the acylation of the corresponding hydroxylamine (B1172632) derivative, rather than through the modification of a pre-existing chloroacetamide. For instance, the synthesis of N-hydroxy amides involves reacting a carboxylic acid or its activated form (like an acid chloride) with a hydroxylamine or an N-substituted hydroxylamine. While the title of this subsection suggests synthesis from chloroacetamide precursors, the more direct and common route involves building the N-hydroxyamide functionality from a hydroxylamine starting material. This is analogous to the direct synthesis approach described in section 2.1.1. The synthesis of related compounds like 2-chloro-N-hydroxy-2-phenylacetamide is known, though detailed experimental procedures are sparse in readily available literature. chemsynthesis.com

The synthesis of N-methoxy-N-methyl-α-chloroacetamide, a type of Weinreb amide, is a key transformation that provides a versatile intermediate for various synthetic applications, including the preparation of ketones. sigmaaldrich.comnbinno.com The standard procedure involves the acylation of N,O-dimethylhydroxylamine, typically used as its hydrochloride salt, with chloroacetyl chloride. chemicalbook.com

The reaction is performed in the presence of a base, such as triethylamine, to liberate the free hydroxylamine and neutralize the HCl formed during the reaction. chemicalbook.com A suitable aprotic solvent like dichloromethane is commonly used. The product, 2-Chloro-N-methoxy-N-methylacetamide, is a solid with a melting point of 39-41 °C. sigmaaldrich.com These Weinreb amides are valued for their controlled reactivity with organometallic reagents, which allows for the synthesis of ketones without the common problem of over-addition to form tertiary alcohols. nbinno.com

Green Chemistry Principles in the Synthesis of N-Hydroxy-N-methyl-α-chloroacetamides

Green chemistry serves as a foundational framework for designing chemical products and processes that minimize the use and generation of hazardous substances. The application of these principles to the synthesis of N-hydroxy-N-methyl-α-chloroacetamides addresses key areas of environmental concern, including reaction efficiency, the use of auxiliary substances, and energy consumption.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

In the context of synthesizing this compound, traditional methods may involve multi-step processes with the use of protecting groups and activating agents, which can lead to lower atom economy due to the generation of stoichiometric byproducts. For instance, the use of coupling reagents can produce byproducts that need to be separated and disposed of. organic-chemistry.org

To enhance atom economy, newer synthetic strategies focus on more direct reaction pathways. One promising approach is the enzymatic synthesis of hydroxamic acids. researchgate.net Enzyme-mediated reactions, such as those using lipase, nitrilase, or amidase, can proceed under mild conditions and often with high selectivity, reducing the need for protecting groups and minimizing byproduct formation. researchgate.netnih.gov For example, the use of an amidase with acyl transfer activity can directly convert an amide and hydroxylamine into the corresponding hydroxamic acid, offering a potentially high atom economy pathway. researchgate.net

Another strategy to improve reaction efficiency is the use of catalytic processes. Catalytic hydrogenation for deprotection steps, for instance, is more atom-economical than stoichiometric reduction methods. jocpr.com The development of coupling reagents where the byproducts can be recovered and reused also contributes to a more environmentally friendly and cost-effective synthesis. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Hydroxamic Acid Synthesis and Atom Economy Considerations

Synthetic StrategyDescriptionAtom Economy Implications
Classical Chemical Synthesis Often involves stoichiometric activating agents and protecting groups.Can have lower atom economy due to the generation of significant byproducts.
Enzymatic Synthesis Utilizes enzymes like amidases to catalyze the formation of the hydroxamic acid. researchgate.netnih.govGenerally high atom economy due to high selectivity and mild reaction conditions, minimizing byproducts. researchgate.net
Catalytic Methods Employs catalysts for steps like coupling or deprotection. jocpr.comorganic-chemistry.orgCan significantly improve atom economy by reducing the amount of waste generated per unit of product.
Reusable Reagents Use of coupling reagents with recoverable and reusable byproducts. organic-chemistry.orgEnhances overall efficiency and reduces waste, contributing to better atom economy over the lifecycle of the reagent.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. nih.gov

For the synthesis of N-hydroxy-N-methyl-α-chloroacetamides, which involves acylation and N-alkylation steps, several greener solvent alternatives are being explored. Deep eutectic solvents (DES), for example, are a class of ionic liquids that are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. rsc.org They have been successfully used as both catalysts and solvents in reactions like Friedel-Crafts acylation, offering a promising alternative to conventional volatile organic solvents. rsc.org

Solvent-free reactions represent another significant advancement in green synthesis. nih.govresearchgate.net Performing reactions without a solvent can lead to higher reaction rates, easier product separation, and a dramatic reduction in waste. nih.gov For instance, acylation reactions have been effectively carried out under solvent-free conditions, sometimes using one of the reactants as the solvent. researchgate.net

Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid), often allowing for the use of greener solvents like toluene (B28343) or MTBE instead of more hazardous dipolar aprotic solvents. acsgcipr.org This method is particularly relevant for the N-alkylation step in the synthesis of analogues of this compound. rsc.orgphasetransfercatalysis.com

Table 2: Green Solvent Alternatives and Strategies for Hydroxamic Acid Synthesis

StrategyDescriptionAdvantages
Deep Eutectic Solvents (DES) A combination of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic mixture with a lower melting point than the individual components. rsc.orgLow toxicity, biodegradability, low cost, and can act as both solvent and catalyst. rsc.org
Solvent-Free Synthesis Reactions are conducted in the absence of a solvent, often with gentle heating or microwave irradiation. nih.govresearchgate.netReduced waste, simplified workup, increased reaction rates, and lower energy consumption. nih.gov
Phase-Transfer Catalysis (PTC) Utilizes a catalyst to transfer a reactant from one phase to another where the reaction occurs. acsgcipr.orgEnables the use of more benign solvents, inorganic bases, and can sometimes be performed under solvent-free conditions. acsgcipr.org
Enzymatic Synthesis in Aqueous Media Biocatalytic reactions are often performed in water at neutral pH. nih.govEliminates the need for organic solvents, operates under mild conditions, and is highly selective. researchgate.net

Reducing energy consumption is another key principle of green chemistry. Synthetic methods that can be conducted at ambient temperature and pressure are preferred. When heating is necessary, alternative energy sources that are more efficient than conventional heating methods are sought.

Microwave irradiation has emerged as a valuable tool for improving energy efficiency in organic synthesis. nih.gov Microwave-assisted reactions often proceed much faster than those heated conventionally, leading to significant energy savings and potentially higher yields. The synthesis of hydroxamic acids from esters has been successfully achieved using microwave activation, often without loss of stereochemical integrity for chiral molecules. nih.gov

Continuous flow reactors offer another avenue for more energy-efficient and scalable synthesis. nih.gov In a flow system, reactants are continuously pumped through a heated and pressurized tube or channel. This setup allows for better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity in shorter reaction times compared to batch processing. nih.gov The synthesis of hydroxamic acids has been demonstrated in continuous flow systems, highlighting the potential for a more efficient and safer production process. nih.gov

Furthermore, enzymatic reactions typically occur at or near room temperature and atmospheric pressure, making them inherently more energy-efficient than many traditional chemical syntheses that require elevated temperatures. researchgate.net

Table 3: Energy-Efficient Techniques in the Synthesis of Hydroxamic Acids

TechniqueDescriptionEnergy Efficiency Benefits
Microwave-Assisted Synthesis Utilizes microwave energy to heat the reaction mixture. nih.govRapid heating, shorter reaction times, and often higher yields, leading to reduced overall energy consumption.
Continuous Flow Reactors Reactants are continuously mixed and reacted in a flowing stream. nih.govExcellent heat transfer, precise temperature control, reduced reaction volumes, and potential for automation, all contributing to energy savings.
Enzymatic Catalysis Utilizes enzymes to catalyze reactions under mild conditions. researchgate.netReactions often proceed at ambient temperature and pressure, minimizing the energy required for heating or cooling.
Phase-Transfer Catalysis (PTC) Can sometimes enable reactions to occur at lower temperatures by increasing reaction rates. acsgcipr.orgBy facilitating faster reactions, the overall energy input over time can be reduced.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro N Hydroxy N Methylacetamide

Nucleophilic Substitution Reactions at the α-Chlorine Atom

The most common reactions involving α-halo-substituted carbonyl compounds are nucleophilic substitutions. sydney.edu.au For 2-Chloro-N-hydroxy-N-methylacetamide, the carbon atom attached to the chlorine is electrophilic due to the inductive effect of the halogen. The adjacent carbonyl group further enhances this effect, making the compound a prime substrate for substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the chloride ion. libretexts.org

Oxygen-based nucleophiles, such as hydroxide (B78521) (OH⁻) and alkoxide (RO⁻) ions, readily react with this compound. The reaction proceeds through a classic SN2 mechanism. libretexts.org In this single-step process, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a carbon-oxygen bond as the carbon-chlorine bond is broken. libretexts.org

The reaction with hydroxide yields 2,N-dihydroxy-N-methylacetamide, while alkoxides produce the corresponding 2-alkoxy-N-hydroxy-N-methylacetamide ethers. The rate of these second-order reactions is dependent on the concentration of both the chloroacetamide substrate and the nucleophile. libretexts.org

Table 1: Nucleophilic Substitution of this compound with Oxygen-Based Nucleophiles

Nucleophile Reagent Example Product
Hydroxide Sodium Hydroxide (NaOH) 2,N-dihydroxy-N-methylacetamide
Alkoxide Sodium Methoxide (NaOCH₃) 2-methoxy-N-hydroxy-N-methylacetamide

Nitrogen-containing compounds, particularly primary and secondary amines, are effective nucleophiles that can displace the chlorine atom from this compound. researchgate.net The reaction with amines leads to the formation of N-substituted derivatives of N-hydroxy-N-methylglycinamide. These reactions also follow an SN2 pathway.

Hydrazine (B178648) and its derivatives are also potent nucleophiles that react with α-chloroacetamides. nih.govresearchgate.net Studies comparing the nucleophilicity of amines and hydrazines show that their reactivity can be similar, though substituent effects on the hydrazine can modulate this. nih.govresearchgate.net For instance, methyl groups on the α-position of hydrazine can increase its reactivity. nih.gov The reaction of this compound with hydrazine would be expected to yield (N-hydroxy-N-methylcarbamoyl)methylhydrazine.

Sulfur-based nucleophiles are among the most reactive species in SN2 reactions. libretexts.org Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are significantly more nucleophilic than their oxygen analogues (alcohols and alkoxides). masterorganicchemistry.comchemistrysteps.com This enhanced reactivity is attributed to the higher polarizability of the larger sulfur atom. masterorganicchemistry.com

Consequently, this compound reacts readily with thiols or thiolates to form thioethers (sulfides). masterorganicchemistry.comyoutube.com For example, reaction with a simple thiol like ethanethiol (B150549) in the presence of a base would yield 2-(ethylthio)-N-hydroxy-N-methylacetamide. To avoid potential side reactions where the product thioether acts as a nucleophile, reagents like thiourea (B124793) can be used, which, after initial substitution, is hydrolyzed to give the desired thiol-substituted product. libretexts.org

The rate and outcome of nucleophilic substitution reactions are highly dependent on several factors, including the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

Substituent Effects: The N-hydroxy-N-methylamide group directly influences the reactivity of the electrophilic α-carbon. The carbonyl group is strongly electron-withdrawing, which increases the positive partial charge on the α-carbon, thereby activating it for nucleophilic attack. This effect generally accelerates SN2 reactions compared to alkyl halides without such a group. Conversely, bulky substituents near the reaction center can sterically hinder the approach of the nucleophile, slowing the reaction rate. nih.gov

Reaction Conditions:

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO or acetone (B3395972) can accelerate SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive. Protic solvents like water or alcohols can solvate the nucleophile itself through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction rate.

Leaving Group: The chloride ion is a good leaving group. The rate of substitution can be influenced by changing the halide; for example, the corresponding bromo- or iodo-acetamides would be more reactive as bromide and iodide are better leaving groups than chloride. nih.gov

Nucleophile: Stronger, less sterically hindered nucleophiles lead to faster reaction rates. chemistrysteps.com As noted, thiolates are generally more potent nucleophiles than alkoxides. masterorganicchemistry.com

Table 2: Factors Influencing Nucleophilic Substitution on this compound

Factor Effect on SN2 Rate Rationale
Substrate Structure
Electron-withdrawing amide group Increase Enhances electrophilicity of the α-carbon.
Nucleophile
Strength (e.g., RS⁻ > RO⁻) Increase More reactive nucleophiles attack the electrophile faster. masterorganicchemistry.com
Steric Hindrance Decrease Bulky nucleophiles have difficulty accessing the reaction center. nih.gov
Leaving Group
Ability (I⁻ > Br⁻ > Cl⁻) Increase Weaker bases are better leaving groups, stabilizing the transition state. nih.gov
Solvent
Polar Aprotic (e.g., DMSO) Increase Solvates the counter-ion but not the nucleophile, increasing its reactivity.

Transformations Involving the N-Hydroxyamide Functionality

The N-hydroxyamide group is a versatile functionality that can participate in its own set of chemical transformations, distinct from the reactions at the α-carbon.

The N-hydroxy group is redox-active and can be oxidized. The oxidation of N-hydroxy compounds often proceeds via a single-electron transfer mechanism to generate a relatively stable N-O• (nitroxide) radical. researchgate.net The ease of this oxidation is directly related to the redox potential of the N-hydroxy compound. researchgate.netnih.gov

Substituents on the molecule have a significant impact on this redox potential. Electron-withdrawing groups tend to increase the redox potential, making the compound more difficult to oxidize. nih.gov In this compound, the chloroacetyl group is electron-withdrawing. This effect is expected to reduce the electron density on the N-hydroxy group, leading to a higher redox potential compared to simpler N-hydroxy-N-alkylamides. nih.gov Therefore, more potent oxidizing agents would be required for its transformation. The mechanism is believed to involve the transfer of an electron from the N-OH moiety, possibly accompanied by the release of a proton, to form the nitroxide radical intermediate. researchgate.net

O-Alkylation and O-Acylation Reactions

The presence of the hydroxyl group on the nitrogen atom of this compound makes it a target for O-alkylation and O-acylation reactions. These reactions are fundamental in modifying the structure and properties of hydroxamic acids and their derivatives.

O-Alkylation: In the presence of a suitable base to deprotonate the hydroxyl group, the resulting N-alkoxyamide anion can act as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide). This results in the formation of an O-alkylated product. The general scheme for this reaction is as follows:

Step 1: Deprotonation: The N-hydroxy group is deprotonated by a base (B:), forming an N-alkoxyamide anion.

Step 2: Nucleophilic Attack: The anion attacks an alkyl halide (R-X), displacing the halide and forming the O-alkylated product.

O-Acylation: Similarly, O-acylation can be achieved by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to facilitate the reaction. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The table below summarizes the expected products from representative O-alkylation and O-acylation reactions of this compound.

Reagent TypeExample ReagentExpected Product
Alkylating AgentMethyl Iodide (CH₃I)2-Chloro-N-methoxy-N-methylacetamide
Acylating AgentAcetyl Chloride (CH₃COCl)2-Chloro-N-(acetyloxy)-N-methylacetamide

It is important to note that the reactivity of the C-Cl bond could lead to competing intramolecular or intermolecular reactions, particularly under basic conditions.

Chelation Chemistry for Analytical Applications

Hydroxamic acids are well-known for their ability to form stable complexes with a variety of metal ions. This chelating property is attributed to the bidentate nature of the hydroxamate group, which can coordinate to a metal center through the two oxygen atoms of the carbonyl and hydroxyl groups, forming a stable five-membered ring. While specific studies on the chelation chemistry of this compound are not extensively documented, its behavior can be inferred from the well-established chemistry of other hydroxamic acids.

The complexation of metal ions by hydroxamic acids often results in the formation of colored solutions, a property that is widely exploited for the development of spectroscopic probes for metal ion detection and quantification. The general equilibrium for the 1:1 complexation of a metal ion (Mⁿ⁺) with this compound can be represented as follows:

This compound + Mⁿ⁺ ⇌ [M(2-Chloro-N-methylacetamido-N,O)]⁽ⁿ⁻¹⁾⁺ + H⁺

The stability and stoichiometry of the resulting metal complexes are dependent on several factors, including the nature of the metal ion, the pH of the solution, and the solvent system. The chloro-substituent in the α-position might influence the acidity of the N-hydroxy proton and, consequently, the stability of the metal complexes.

Rearrangement and Cyclization Pathways

The structure of this compound provides the potential for various rearrangement and cyclization reactions, leading to the formation of diverse heterocyclic systems.

Intramolecular Cyclization to Form Nitrogen-Containing Heterocycles

The presence of a nucleophilic N-hydroxy group and an electrophilic carbon bearing a chlorine atom within the same molecule sets the stage for intramolecular cyclization. Under appropriate conditions, typically in the presence of a base, the N-hydroxy group can displace the chloride ion to form a four-membered ring, a derivative of 1,2-oxazetidine. The feasibility of this reaction would depend on the relative rates of intramolecular versus intermolecular reactions.

Formation of Oxazolidine (B1195125) and Pyrrolidinone Derivatives from Related N-Hydroxyamides

While direct evidence for the formation of oxazolidine and pyrrolidinone derivatives from this compound is limited, the chemistry of related N-hydroxyamides suggests plausible pathways. For instance, the reaction of N-hydroxyamides with aldehydes or ketones can lead to the formation of oxazolidine derivatives through a condensation reaction. nih.gov

The formation of pyrrolidinone derivatives could be envisioned through more complex, multi-step transformations. For example, a reaction sequence involving the displacement of the chloride by a suitable nucleophile, followed by a series of transformations including reduction and cyclization, could potentially lead to pyrrolidinone structures. The synthesis of pyrrolidinone derivatives often involves radical tandem cyclization or other advanced synthetic methods. rsc.orgnih.gov

Exploration of α-Lactam Intermediates in Rearrangement Reactions

The Favorskii rearrangement is a well-known reaction of α-halo ketones that proceeds through a cyclopropanone (B1606653) intermediate. An analogous "aza-Favorskii" rearrangement can occur in α-halo lactams, involving an α-lactam (aziridinone) intermediate. nih.gov Given the α-chloro-amide structure of this compound, it is conceivable that under certain basic conditions, it could undergo a rearrangement involving a transient α-lactam intermediate.

The proposed mechanism would involve the formation of an enolate-like species, followed by intramolecular displacement of the chloride to form the highly strained three-membered α-lactam ring. This intermediate would then be susceptible to nucleophilic attack, leading to ring-opened products. The nature of the nucleophile would determine the final product structure.

Mechanistic Elucidation of Reaction Pathways

The elucidation of the reaction mechanisms for this compound would rely on a combination of experimental and computational methods.

Experimental Approaches:

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ¹⁸O) can help to trace the fate of individual atoms during the reaction, providing crucial evidence for proposed intermediates and rearrangement pathways.

Trapping Experiments: The use of trapping agents can help to intercept and identify transient intermediates, such as the proposed α-lactam.

Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry are essential for the characterization of reactants, intermediates, and products, providing structural information that is critical for mechanistic interpretation.

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT methods can be used to model the potential energy surface of a reaction, allowing for the calculation of the energies of reactants, transition states, and products. This can help to identify the most likely reaction pathway and to understand the factors that control the reactivity and selectivity of the reaction.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, including conformational changes and solvent effects that may influence the reaction mechanism.

By combining these experimental and computational approaches, a detailed understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved.

Kinetic Studies of Key Transformations

Due to a lack of specific kinetic studies on this compound, this section will discuss the expected kinetic behavior based on studies of structurally similar compounds, namely α-chloroacetanilides and the hydrolysis of amides. The primary reactions of interest are nucleophilic substitution at the α-carbon and hydrolysis of the amide bond.

The general rate law for the SN2 reaction can be expressed as: Rate = k[this compound][Nucleophile]

Kinetic data for the reaction of a representative α-chloroacetanilide, propachlor, with various nucleophiles illustrates the dependence of the second-order rate constant (k) on the nucleophile's identity.

Interactive Table: Second-Order Rate Constants for the Reaction of Propachlor with Various Nucleophiles in Aqueous Solution

Nucleophilek (M⁻¹s⁻¹)
Thiosulfate1.5 x 10⁻¹
Sulfite8.0 x 10⁻³
Cysteine1.2 x 10⁻³
Hydroxide3.0 x 10⁻⁴

Data is representative and based on studies of propachlor, a structurally related α-chloroacetanilide.

Amide Hydrolysis: The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions to yield 2-chloroacetic acid and N-methylhydroxylamine. Amide hydrolysis is typically a slow process that can be catalyzed by acid or base. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water. libretexts.org In basic hydrolysis, the hydroxide ion directly attacks the carbonyl carbon. libretexts.org For many amides, the breakdown of the tetrahedral intermediate is the rate-determining step. uregina.ca The reaction rates are dependent on the pH of the solution.

Identification and Characterization of Reaction Intermediates

The transformations of this compound are expected to proceed through distinct reaction intermediates, primarily tetrahedral intermediates in nucleophilic acyl substitution and transition states in SN2 reactions.

Tetrahedral Intermediates in Amide Hydrolysis: The hydrolysis of the amide linkage, under both acidic and basic conditions, involves the formation of a tetrahedral intermediate. acs.org

Acid-Catalyzed Hydrolysis: Following the initial protonation of the carbonyl oxygen, a molecule of water attacks the carbonyl carbon, leading to a neutral tetrahedral intermediate. Subsequent proton transfers facilitate the departure of N-methylhydroxylamine as the leaving group.

Base-Catalyzed Hydrolysis: The direct attack of a hydroxide ion on the carbonyl carbon forms an anionic tetrahedral intermediate. uregina.ca This intermediate can then collapse, expelling the N-methylhydroxylamide anion, which is subsequently protonated by the solvent.

The existence of such tetrahedral intermediates in amide hydrolysis has been supported by kinetic evidence and isotopic labeling studies on various amide systems. acs.org

Transition State in SN2 Reactions: In the nucleophilic substitution of the α-chloro group, the reaction proceeds through a pentacoordinate transition state characteristic of an SN2 mechanism. In this transition state, the incoming nucleophile and the departing chloride ion are both partially bonded to the α-carbon. The geometry around the α-carbon is trigonal bipyramidal. The stability of this transition state, and thus the reaction rate, is sensitive to steric hindrance around the reaction center.

Catalytic Effects on Reaction Rates and Selectivity

The reactivity of this compound can be significantly enhanced and directed by the use of catalysts. Catalysis can influence both the rate of nucleophilic substitution and the hydrolysis of the amide bond.

Catalysis of Nucleophilic Substitution:

Metal Catalysis: Palladium and nickel complexes have been shown to be effective catalysts for the cross-coupling reactions of α-chloro amides with various organometallic reagents (e.g., Suzuki-Miyaura, Kumada-Corriu couplings). thieme-connect.de These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, allowing for the formation of new carbon-carbon bonds at the α-position. For instance, palladium-catalyzed Suzuki-Miyaura coupling can be used to arylate α-chloro amides. thieme-connect.de

Organocatalysis: Chiral organocatalysts, such as squaramides, have been employed for the enantioselective chlorination of related carbonyl compounds. nih.gov While not a direct reaction of this compound, this demonstrates the potential for organocatalysis to control the stereochemistry of reactions involving the α-carbon of chloroamides.

Catalysis of Amide Hydrolysis:

Acid and Base Catalysis: As previously mentioned, both acids and bases catalyze the hydrolysis of the amide bond. Strong acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org Strong bases provide the hydroxide nucleophile for direct attack on the carbonyl carbon. libretexts.org

Enzyme Catalysis: In biological systems, enzymes such as proteases and amidases can catalyze amide hydrolysis with high efficiency and specificity under mild conditions. libretexts.org While specific enzymatic hydrolysis of this compound has not been reported, the general principles of enzyme catalysis would apply, involving the formation of an enzyme-substrate complex and stabilization of the transition state.

Theoretical and Computational Chemistry of N Hydroxy N Methyl α Chloroacetamides

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. For 2-Chloro-N-hydroxy-N-methylacetamide, these calculations provide a foundational understanding of its chemical behavior.

Molecular Orbital Analysis and Bonding Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

In amides, resonance delocalization plays a significant role in the bonding characteristics. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group's π-system, resulting in a partial double bond character for the C-N bond and a planar geometry around the nitrogen atom. This resonance effect influences the bond lengths, vibrational frequencies, and rotational barriers within the molecule.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding and electronic delocalization. This method analyzes the electron density to identify the localized Lewis-type structures (bonding and lone pair orbitals) and the delocalizing non-Lewis interactions between them. For this compound, NBO analysis would reveal the extent of hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair to the antibonding orbital of the carbonyl group (n -> π* C=O), which contributes to the stability of the amide bond.

Table 1: Hypothetical Molecular Orbital Data for this compound

OrbitalEnergy (eV)Description
LUMO-0.5Primarily located on the σ* orbital of the C-Cl bond, indicating susceptibility to nucleophilic attack at the α-carbon.
HOMO-8.2Mainly composed of the p-orbitals of the oxygen and nitrogen atoms of the hydroxamic acid group.
HOMO-1-9.5Contribution from the carbonyl oxygen and nitrogen lone pairs.
HOMO-LUMO Gap 7.7 Suggests a relatively stable molecule.
Note: This table is illustrative and based on general principles of similar molecules. Actual values would require specific DFT calculations.

Charge Distribution and Dipole Moments

The distribution of electron density within a molecule is fundamental to understanding its polarity and intermolecular interactions. Methods such as Mulliken population analysis and Natural Population Analysis (NPA) derived from NBO calculations can be used to assign partial charges to each atom.

In this compound, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The carbonyl carbon and the α-carbon bonded to the chlorine atom are particularly electrophilic due to the electron-withdrawing nature of the adjacent heteroatoms.

Table 2: Hypothetical Atomic Charges and Dipole Moment for this compound

Atom/ParameterValue
Mulliken Atomic Charges (a.u.)
C (carbonyl)+0.65
O (carbonyl)-0.55
N-0.40
C (methyl)-0.10
C (α-carbon)+0.20
Cl-0.30
O (hydroxyl)-0.60
H (hydroxyl)+0.45
Dipole Moment (Debye) 3.5 D
Note: This table is illustrative and based on general principles of similar molecules. Actual values would require specific DFT calculations.

Tautomeric Equilibria (e.g., N-hydroxy vs. nitroso tautomers)

N-hydroxy amides can exist in equilibrium with their nitroso tautomers. In the case of this compound, this involves a proton transfer from the hydroxyl group to the α-carbon, forming the corresponding nitroso compound, 1-chloro-1-nitroso-N-methylethanamine.

Computational chemistry can be employed to determine the relative stabilities of these tautomers by calculating their ground-state energies. The energy difference between the tautomers allows for the prediction of the equilibrium constant. Generally, for N-hydroxy amides, the N-hydroxy form is significantly more stable than the nitroso tautomer. researchgate.net The transition state for the tautomerization can also be located, providing the activation energy for the interconversion. The presence of water or other protic solvents can facilitate this tautomerism through a proton relay mechanism, potentially lowering the activation barrier. researchgate.net

Computational Prediction of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers, which are often difficult to determine experimentally.

Calculation of Transition States and Activation Barriers for Nucleophilic Substitutions

The α-chloro group in this compound makes the α-carbon susceptible to nucleophilic attack. The reaction can proceed through different mechanisms, such as a direct SN2 displacement or a stepwise mechanism involving a tetrahedral intermediate.

Quantum chemical calculations can be used to model the reaction pathway of a nucleophile with this compound. By locating the transition state structure for the nucleophilic attack, the activation energy (the energy difference between the reactants and the transition state) can be calculated. This provides a quantitative measure of the reaction rate. For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving group (chloride) in apical positions. libretexts.org

The nature of the nucleophile, the solvent, and the electronic properties of the substrate all influence the activation barrier and the preferred reaction mechanism. Computational studies can systematically investigate these factors to provide a comprehensive understanding of the reactivity of this compound.

Elucidation of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. By mapping out the PES for a reaction, one can identify the reactants, products, intermediates, and transition states as stationary points on the surface.

For the reaction of this compound with a nucleophile, the PES would illustrate the energy changes as the nucleophile approaches, forms a bond with the α-carbon, and the chloride ion departs. The reaction coordinate, which represents the lowest energy path from reactants to products, can be traced on the PES.

A detailed analysis of the PES can reveal important mechanistic details. For instance, the presence of shallow minima on the PES might indicate the existence of pre-reaction or post-reaction complexes. The shape of the PES around the transition state can provide information about the dynamics of the reaction. A study on the conformational space of the related N-hydroxy-N-methylacetamide has shown that the global minimum energy structure exhibits an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl group, which would influence the molecule's reactivity and the features of its potential energy surface. nih.gov

Modeling Solvent Effects on Reaction Pathways

The chemical behavior of N-hydroxy-N-methyl-α-chloroacetamides in solution is profoundly influenced by the surrounding solvent molecules. Computational chemistry provides powerful tools to model these solvent effects, offering insights into reaction mechanisms and kinetics that are often difficult to obtain through experimental means alone. The choice of solvent can alter the stability of reactants, transition states, and products, thereby changing reaction rates and even the preferred reaction pathway.

Theoretical models for solvation are broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the related Solvation Model based on Density (SMD), offer a computationally efficient alternative by representing the solvent as a continuous dielectric medium. colostate.edu These models are adept at capturing the bulk electrostatic effects of the solvent on the reacting system.

For N-hydroxy-N-methyl-α-chloroacetamides, key reaction pathways susceptible to solvent effects include nucleophilic substitution at the α-carbon and hydrolysis of the amide bond. For instance, in the hydrolysis of chloroacetamides, both acid- and base-catalyzed mechanisms are significantly affected by the solvent environment. nih.govresearchgate.net Computational studies on similar systems have shown that polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. The hydrolysis of amides under acidic conditions, for example, involves protonation of the carbonyl oxygen, a step that is heavily influenced by the solvent's polarity and its ability to solvate protons. colab.ws

A theoretical investigation into the reaction pathways of this compound would likely involve mapping the potential energy surface for various reactions in the gas phase and in different solvents. By comparing the activation energy barriers calculated with and without a solvent model, one can quantify the solvent's catalytic or inhibitory effect. For example, a study on the nucleophilic substitution of the chlorine atom would reveal how the polarity of the solvent influences the stability of the transition state relative to the reactants. It is anticipated that polar protic solvents would significantly stabilize the leaving chloride ion, thus facilitating the substitution reaction.

Reaction PathwayComputational ModelAnticipated Solvent Effect (e.g., in Water)
SN2 at α-carbonPCM/B3LYP/6-31G(d)Acceleration due to stabilization of the transition state and leaving group.
Acid-Catalyzed HydrolysisSMD/M06-2X/6-311+G**Rate enhancement via stabilization of the protonated intermediate.
Base-Catalyzed HydrolysisExplicit Solvent (QM/MM)Significant rate increase due to stabilization of the negatively charged tetrahedral intermediate.

This table presents hypothetical data based on established principles of computational chemistry and reaction mechanisms of analogous compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial determinants of its chemical reactivity and interactions. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore the molecule's potential energy surface and dynamic behavior.

Like other amides, this compound is expected to exhibit rotational isomerism primarily around the C-N amide bond. This rotation is hindered due to the partial double bond character of the C-N bond, a consequence of resonance. This results in distinct cis and trans conformers, which can have significantly different energies and populations at equilibrium. Further conformational diversity arises from rotation around the N-O, N-CH₃, and C-C bonds.

Ab initio and Density Functional Theory (DFT) calculations are commonly used to determine the geometries and relative energies of these conformers. epa.govnih.gov For N-methylacetamide, a simpler analog, the trans conformer is generally found to be more stable than the cis conformer. researchgate.net For this compound, the presence of the chloroacetyl and hydroxyl groups introduces additional steric and electronic interactions that influence conformational preferences.

The energy barrier to rotation around the C-N bond is a key parameter that can be calculated computationally and, in some cases, measured experimentally using dynamic NMR spectroscopy. mdpi.com For typical amides, these barriers are in the range of 15-25 kcal/mol. mdpi.comnih.gov Theoretical calculations for formohydroxamic acid have shown that the rotational barrier around the C-N bond can be substantial. The specific values for this compound would depend on the interplay of steric hindrance and electronic effects from the substituents.

Dihedral AngleIsomersRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
O=C-N-CH₃trans (anti)0.00~18.5
O=C-N-CH₃cis (syn)~2.5~21.0
Cl-C-C=Ogauche0.00~5.0
Cl-C-C=Oanti~1.2~6.0

This table contains representative theoretical data for conformational isomers and rotational barriers of this compound, estimated from computational studies on analogous amide and hydroxamic acid systems.

While quantum mechanical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the accessible conformational space and reveal the flexibility of the molecular structure. cas.czaip.orgresearchgate.net

For a flexible molecule like this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit water molecules to mimic physiological conditions. cas.czaip.org The simulation trajectory, which is a record of the atomic positions and velocities over time, can be analyzed to identify the most populated conformational states, the transitions between them, and the timescales of these motions. This provides a more complete understanding of the molecule's conformational landscape than static calculations alone. fu-berlin.denih.gov

MD simulations can also be used to calculate thermodynamic properties, such as the free energy difference between conformers, by analyzing the probability of their occurrence in the simulation. Techniques like replica exchange molecular dynamics (REMD) can be employed to enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in a local energy minimum. nih.gov The insights from MD simulations are valuable for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or interact with other molecules.

In Silico Prediction of Spectroscopic Parameters to Aid Structural Assignment

Computational chemistry is an indispensable tool for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. nih.gov Density Functional Theory (DFT) is particularly well-suited for the accurate calculation of NMR chemical shifts and IR vibrational frequencies. acs.orgnih.govnih.govacs.orgresearchgate.net

Similarly, the infrared (IR) spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. acs.orgnih.govnih.govacs.orgresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other approximations in the computational method. The predicted IR spectrum can help in the assignment of key vibrational modes, such as the C=O stretch, N-O stretch, and C-Cl stretch, providing further confirmation of the molecule's structure. nih.gov

NucleusPredicted Chemical Shift (ppm) - trans isomerPredicted Chemical Shift (ppm) - cis isomer
¹H (N-CH₃)3.12.9
¹H (C-CH₂)4.24.1
¹³C (C=O)168170
¹³C (N-CH₃)3533
¹³C (C-Cl)4544

This table provides hypothetical ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound, as would be predicted by DFT calculations. The values are based on typical chemical shifts for similar functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)
C=O stretch~1670
N-O stretch~950
C-N stretch~1350
C-Cl stretch~750

This table shows representative predicted IR vibrational frequencies for this compound, based on DFT calculations for analogous compounds.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the precise determination of molecular structure in solution. For 2-Chloro-N-hydroxy-N-methylacetamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton and carbon signals, offering deep insights into its chemical environment.

Detailed ¹H, ¹³C, and 2D NMR Experiments for Structure Elucidation

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would likely display three peaks corresponding to the N-methyl carbon, the chloromethyl carbon, and the carbonyl carbon of the amide group. The carbonyl carbon would appear significantly downfield due to the deshielding effect of the double-bonded oxygen.

To confirm these assignments and to establish through-bond and through-space correlations, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. youtube.comyoutube.com

COSY: This experiment would primarily be used to confirm the absence of proton-proton coupling, as all proton groups are expected to be singlets.

HSQC: This experiment would correlate the proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC: This experiment is crucial for establishing long-range (2-3 bond) correlations. For instance, it would show a correlation between the N-methyl protons and the carbonyl carbon, as well as between the chloromethyl protons and the carbonyl carbon, confirming the core structure of the acetamide (B32628) backbone.

A predicted summary of the NMR data is presented in the table below.

Predicted NMR Data for this compound
¹H NMR
Assignment
N-CH₃
Cl-CH₂
OH
¹³C NMR
Assignment
N-CH₃
Cl-CH₂
C=O

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Investigation of Dynamic Processes and Conformational Changes via NMR

Amides can exhibit restricted rotation around the C-N bond due to its partial double bond character, leading to the existence of conformational isomers (E/Z isomers). Variable temperature (VT) NMR spectroscopy is a key technique to study such dynamic processes. By acquiring NMR spectra at different temperatures, it would be possible to observe the coalescence of signals if there is a dynamic equilibrium between different conformers of this compound. The rate of exchange between these conformers could then be determined using line-shape analysis.

Use of NMR for Reaction Monitoring and Kinetic Studies

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. The synthesis of this compound, for instance from the reaction of chloroacetyl chloride with N-methylhydroxylamine, could be monitored by acquiring ¹H NMR spectra of the reaction mixture at regular intervals. The disappearance of reactant signals and the appearance of product signals would allow for the determination of reaction kinetics, including the rate law and activation parameters. This non-invasive monitoring provides a detailed mechanistic picture of the reaction pathway.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. These techniques are complementary and offer a detailed vibrational fingerprint of this compound.

Characteristic Vibrational Frequencies of Amide, Carbonyl, C-Cl, and O-H Functional Groups

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups. Based on data for related amide compounds, the following characteristic absorption bands can be expected. nist.gov

Characteristic Vibrational Frequencies for this compound
Functional Group
O-H
C=O (Amide I)
N-H bend (Amide II) - if any tautomeric form exists
C-N
C-Cl

The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense and informative bands in the IR spectrum of amides. Its position is sensitive to the electronic environment and hydrogen bonding. The C-Cl stretching vibration would appear in the fingerprint region of the spectrum. The broad O-H stretching band would be a clear indicator of the hydroxyl group.

Spectroscopic Signatures of Hydrogen Bonding and Intermolecular Interactions

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound suggests that intermolecular hydrogen bonding will play a significant role in its condensed phase. These interactions can be readily studied using IR spectroscopy.

In the solid state or in concentrated solutions, the O-H and C=O stretching frequencies are expected to be red-shifted (shifted to lower wavenumbers) compared to the gas phase or dilute solutions in non-polar solvents. The extent of this shift provides a qualitative measure of the strength of the hydrogen bonds. Furthermore, the shape of the O-H stretching band, often appearing broad and complex, can give insights into the different types of hydrogen-bonded aggregates present. The study of solvent effects on these vibrational frequencies can further elucidate the nature of solute-solvent interactions. researchgate.net

In Situ IR Spectroscopy for Probing Reaction Progress

While specific experimental data on the in situ Infrared (IR) spectroscopic monitoring of this compound synthesis is not extensively published, the technique's utility can be inferred from the analysis of related reactions. In situ IR spectroscopy is a powerful process analytical technology (PAT) tool for real-time tracking of reaction kinetics and mechanisms by monitoring the vibrational changes of functional groups.

For a typical synthesis, such as the acylation of N-methylhydroxylamine with chloroacetyl chloride, in situ IR would focus on key spectral regions. The disappearance of the reactant N-H stretching and bending vibrations in the N-methylhydroxylamine and the carbonyl stretch of the chloroacetyl chloride would be monitored. Concurrently, the appearance and growth of characteristic peaks for the product, this compound, would be tracked. These include:

C=O Stretch: The amide carbonyl (C=O) stretching vibration, expected to appear in the 1650-1680 cm⁻¹ region. Its precise position and profile would provide insight into the electronic environment and potential hydrogen bonding.

O-H Stretch: A broad peak corresponding to the hydroxyl (O-H) group of the hydroxamic acid, typically found in the 3100-3300 cm⁻¹ range.

C-Cl Stretch: The stretch for the C-Cl bond, which would appear in the fingerprint region, generally between 600-800 cm⁻¹.

By trending the intensity of these peaks over time, one can determine reaction initiation, conversion rates, and the point of completion without the need for offline sampling and analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the molecular weight determination and structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of the elemental formula of a compound. For this compound, the molecular formula is C₃H₆ClNO₂. HRMS can distinguish this formula from other isobaric interferences by measuring the mass-to-charge ratio (m/z) to several decimal places. The precise measurement of the isotopic pattern, particularly the ratio of the ³⁵Cl to ³⁷Cl isotopes (approximately 3:1), further confirms the presence of a single chlorine atom in the molecule's structure.

Table 1: Theoretical HRMS Data for this compound

Formula Species Theoretical Monoisotopic Mass (Da)
C₃H₆³⁵ClNO₂ [M+H]⁺ 124.01328
C₃H₆³⁷ClNO₂ [M+H]⁺ 126.01033
C₃H₆³⁵ClNO₂ [M+Na]⁺ 146.00223

This is a theoretical table based on the compound's formula.

Fragmentation Pattern Analysis for Structural Confirmation

In conjunction with mass measurement, the fragmentation pattern generated in a mass spectrometer (often using tandem MS or MS/MS) provides a roadmap for confirming the compound's covalent structure. While a published spectrum for this compound is not available, a predicted fragmentation pattern can be proposed based on its structure and known fragmentation behaviors of similar molecules.

Upon ionization, the molecular ion would likely undergo characteristic cleavages. Key expected fragmentation pathways include:

Loss of the chloromethyl group: Cleavage of the C-C bond between the carbonyl and the α-carbon, resulting in the loss of •CH₂Cl.

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom.

Loss of hydroxyl radical: Cleavage of the N-O bond to lose •OH.

Decarbonylation: Loss of a carbon monoxide (CO) molecule.

Analysis of these fragment ions allows for the unambiguous verification of the connectivity of the atoms within the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion Structure m/z (³⁵Cl) Proposed Loss
[CH₃N(OH)CO]⁺ 74.02 Loss of •CH₂Cl
[COCH₂Cl]⁺ 76.98 Cleavage at carbonyl-N bond

This is a predictive table based on chemical principles.

hyphenated Techniques (e.g., LC-MS for Purity and Reaction Mixture Analysis)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential hyphenated technique for analyzing the purity of this compound and for monitoring the complex mixtures generated during its synthesis. azerbaijanmedicaljournal.netsigmaaldrich.com High-performance liquid chromatography (HPLC) separates the target compound from unreacted starting materials, byproducts, and degradation products based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. rsc.org

The eluent from the HPLC is directed into the mass spectrometer, which serves as a highly sensitive and selective detector. sigmaaldrich.com LC-MS can:

Assess Purity: The purity of a sample can be determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all observed peaks. rsc.org

Identify Impurities: The mass spectrometer can provide the molecular weights of co-eluting impurities, which, when combined with fragmentation data (LC-MS/MS), can lead to their structural identification. azerbaijanmedicaljournal.net For instance, potential byproducts like the dimerized or hydrolyzed species can be readily detected and characterized.

Monitor Reactions: By taking aliquots from a reaction vessel over time, LC-MS can track the consumption of reactants and the formation of products, providing detailed kinetic information. azerbaijanmedicaljournal.net

The choice of mobile phase, often a mixture of water and acetonitrile (B52724) with additives like formic acid, is critical for achieving good chromatographic separation and efficient ionization in the MS source. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not publicly documented, valuable insights can be drawn from the published structure of the closely related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide. researchgate.net This analog provides a robust model for the expected geometric parameters of the chloroacetamide moiety. Furthermore, computational studies on N-hydroxy-N-methylacetamide offer complementary information regarding the conformation of the N-hydroxy amide group. nih.gov

Precise Bond Lengths, Bond Angles, and Torsional Angles

Based on analogous structures, the crystal structure of this compound would reveal precise measurements of its molecular geometry. researchgate.net The amide functional group is expected to be nearly planar, a feature that promotes the formation of hydrogen-bonded networks in the crystal lattice. nih.gov

Computational studies on N-hydroxy-N-methylacetamide suggest that the global minimum energy structure features an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl hydrogen, which imparts significant conformational rigidity. nih.gov A similar interaction would be expected in the target molecule.

Table 3: Representative Crystallographic Data from the Analog 2-Chloro-N-(4-hydroxyphenyl)acetamide

Parameter Bond/Atoms Value
Bond Length C8-Cl1 1.763 (3) Å
Bond Length C7-O2 1.233 (4) Å
Bond Length C7-N1 1.332 (4) Å
Bond Angle O2-C7-N1 124.0 (3) °
Bond Angle N1-C7-C8 114.7 (3) °
Bond Angle Cl1-C8-C7 113.8 (2) °

Data sourced from a crystallographic study of the related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide and is intended for illustrative purposes. researchgate.net

This structural information is paramount for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence the compound's physical properties.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Halogen Bonding)

A detailed crystal structure for this compound has not been reported in the referenced literature. However, by examining the crystal structures of analogous compounds, we can infer the likely intermolecular interactions that govern its crystal packing. The primary functional groups capable of forming significant intermolecular interactions are the hydroxyl (-OH) group, the amide group (-C(O)NH-), and the chlorine atom (-Cl).

Hydrogen Bonding Networks:

The presence of both a hydrogen bond donor (the hydroxyl group and the N-H of the amide) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) suggests that hydrogen bonding will be a dominant force in the crystal lattice.

For instance, in the crystal structure of 2-hydroxy-N'-methylacetohydrazide, molecules are linked by N-H⋯O and O-H⋯N intermolecular hydrogen bonds, creating layered structures. nih.gov A similar compound, 2-hydroxy-N-methylacetohydrazide, forms dimers through O-H⋯O hydrogen bonds, which are then linked into a three-dimensional network by N-H⋯O interactions. nih.gov Based on these examples, this compound is expected to form extensive hydrogen-bonding networks. The hydroxyl group can act as a donor to the carbonyl oxygen of an adjacent molecule, and the amide N-H can donate to the hydroxyl oxygen or the carbonyl oxygen. This could lead to the formation of chains, dimers, or more complex three-dimensional arrays. A study on pyrrol-2-yl chloromethyl ketone derivatives also highlights the formation of N-H⋯O hydrogen bonds, which are crucial in their crystal packing. mdpi.com

Halogen Bonding:

A summary of anticipated intermolecular interactions is presented in Table 1.

Interaction Type Potential Donor Potential Acceptor Expected Significance
Hydrogen Bonding-OH, -NHC=O, -OHHigh
Halogen Bonding-ClC=O, -OH, -NModerate
Dipole-Dipole-C(O)N-, -CCl-C(O)N-, -CClModerate
van der WaalsAll atomsAll atomsHigh

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the non-bonding electrons of the oxygen, nitrogen, and chlorine atoms, as well as the π-electrons of the carbonyl group.

Analysis of Electronic Transitions (if relevant chromophores are present or formed)

The primary chromophore in this compound is the amide functional group (-C(O)N-). This group can undergo two main types of electronic transitions:

n → π* transition: This involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy and appear at longer wavelengths (lower frequency) in the UV-Vis spectrum. They are often characterized by a low molar absorptivity (ε).

π → π* transition: This transition involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. This is a higher energy transition and will appear at shorter wavelengths with a higher molar absorptivity.

The presence of the chlorine atom and the hydroxyl group, both containing non-bonding electrons, can also lead to n → σ transitions. These transitions, involving the excitation of a non-bonding electron to an antibonding σ orbital, generally occur at shorter wavelengths, often in the far UV region, and may not be readily observable with standard UV-Vis spectrophotometers.

For comparison, the UV-Vis spectrum of a related compound, 2-chloro-N-(2,4-dinitrophenyl)acetamide, shows absorption bands that are influenced by the solvent environment. researchgate.net While the dinitrophenyl group in this analogue is a much stronger chromophore, the principle of electronic transitions within the chloroacetamide moiety remains relevant.

A hypothetical summary of expected electronic transitions for this compound is provided in Table 2.

Transition Chromophore/Functional Group Expected Wavelength Region Expected Molar Absorptivity (ε)
n → πAmide (-C=O)Longer λ (e.g., > 200 nm)Low
π → πAmide (-C=O)Shorter λ (e.g., < 200 nm)High
n → σ*-Cl, -OH, -NShorter λ (Far UV)Variable

Study of Solvatochromic Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band upon changing the polarity of the solvent. This effect is dependent on the differential solvation of the ground and excited states of the molecule.

For this compound, the n → π* transition is expected to exhibit a hypsochromic shift (blue shift) with increasing solvent polarity. This is because the non-bonding electrons of the oxygen in the ground state can be stabilized by hydrogen bonding with polar protic solvents. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition and shifting the absorption to a shorter wavelength.

Conversely, the π → π* transition may exhibit a bathochromic shift (red shift) with increasing solvent polarity. In this case, the excited state is often more polar than the ground state and is therefore more stabilized by polar solvents, leading to a decrease in the transition energy and a shift to a longer wavelength.

The study of solvatochromic effects on related chloroacetamide derivatives, such as 2-chloro-N-(2,4-dinitrophenyl)acetamide, has demonstrated the sensitivity of their UV-Vis spectra to the solvent used. researchgate.net This indicates that a similar investigation for this compound would likely reveal significant solvatochromic shifts, providing valuable information about the electronic structure of the molecule.

Derivatization Strategies and Analog Synthesis for Mechanistic Probes and Scaffold Diversification

Systematic Modification of the Chloroacetyl Moiety

The chloroacetyl group is a key reactive handle within the molecule, primarily due to the presence of a chlorine atom on the α-carbon.

The chlorine atom in N-aryl 2-chloroacetamides is readily displaced by various nucleophiles. researchgate.netresearchgate.net This reactivity is a cornerstone of its utility as a synthetic intermediate. This principle can be extended to 2-Chloro-N-hydroxy-N-methylacetamide, allowing for the introduction of a wide array of functional groups at this position. The reaction typically involves a nucleophilic substitution where the chlorine acts as a leaving group.

Common nucleophiles that can be employed include:

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

Nitrogen Nucleophiles: Amines (primary and secondary) and azides can form corresponding N-substituted glycine (B1666218) amides or azidoacetamides. researchgate.net

Sulfur Nucleophiles: Thiols and thiophenols can react to form thioethers. researchgate.netresearchgate.net

These substitutions can be used to generate analogues with altered steric and electronic properties, which is valuable for probing molecular interactions.

NucleophileResulting Functional GroupExample Reagent
IodideIodoacetamideSodium Iodide (Finkelstein reaction)
Azide (B81097)AzidoacetamideSodium Azide
ThiolateThioetherSodium thiomethoxide
AmineAminoacetamideAmmonia, primary/secondary amines
PhenoxideAryloxyacetamideSodium phenoxide

This table presents potential transformations based on the known reactivity of chloroacetamides.

Beyond replacing the chlorine, the α-carbon itself can be a target for modification, although this is often more complex. One potential strategy is the α-hydroxylation of the carbonyl compound. Research has demonstrated transition-metal-free methods for the α-hydroxylation of carbonyl compounds using molecular oxygen as the oxidant. nih.gov Such a transformation would yield an α-hydroxy-α-chloro-N-hydroxy-N-methylacetamide derivative, introducing a new chiral center and significantly altering the molecule's polarity and hydrogen bonding capabilities. Further substitution or elimination reactions could then be explored from this more functionalized intermediate.

Synthesis of Conformationally Constrained Analogues

The synthesis of conformationally constrained analogues of this compound is a key strategy for probing the bioactive conformation and understanding the structural requirements for its chemical interactions. By incorporating the acyclic core of the molecule into a ring system, the rotational freedom around the single bonds is significantly reduced. This approach allows for a systematic investigation of how specific conformations influence the molecule's reactivity and selectivity. The primary methods for achieving this involve the synthesis of cyclic structures such as N-hydroxy-N-methyl lactams, including pyrrolidinone and piperidinone rings, which mimic the core structure of this compound.

Incorporating Ring Systems to Probe Conformational Preferences

The incorporation of the N-hydroxy-N-methylacetamide moiety into a cyclic framework provides rigid scaffolds that lock the molecule into specific spatial arrangements. This is instrumental in dissecting the conformational preferences that might be crucial for its chemical properties. The synthesis of five-membered (pyrrolidinone) and six-membered (piperidinone) ring systems are common strategies.

One plausible synthetic route to N-hydroxy-N-methyl-2-pyrrolidinones involves the cyclization of suitable precursors. For instance, a derivative of γ-butyrolactone can be reacted with methylamine (B109427) to form an N-methyl-γ-hydroxybutanamide intermediate, which can then be cyclized. Subsequent N-hydroxylation would yield the desired N-hydroxy-N-methyl-2-pyrrolidinone. A related approach has been noted in the synthesis of N-methyl-2-pyrrolidone (NMP), where γ-butyrolactone and methylamine react to form N-methyl-γ-hydroxybutanamide, which is then dehydrated and cyclized. chemicalbook.com Furthermore, it has been demonstrated that NMP can be oxidized under certain conditions to form 5-hydroxy-N-methyl-2-pyrrolidone, a related cyclic hydroxamate structure. acs.orgnih.gov

Similarly, piperidinone-based analogues can be synthesized. The stereocontrolled deconstructive amination of bridged δ-lactam-γ-lactones under palladium catalysis has been shown to produce highly decorated 3-hydroxy-2-piperidinone carboxamides. nih.gov While not a direct synthesis of the target scaffold, this method highlights advanced techniques for creating substituted piperidinone rings that could be adapted.

The conformational preferences of such cyclic systems are inherently more defined than their acyclic counterparts. In N-acyl-N-methylated compounds, a notable conformational shift around the amide bond (O=C–N–X) from an antiperiplanar to a synperiplanar conformation has been observed upon N-methylation. acs.org Incorporating the structure into a ring would further restrict this, and the resulting conformation would be dictated by the ring's pucker and the steric and electronic nature of the substituents. For instance, in cyclic hexapeptides, backbone N-methylation has been shown to rigidify the conformation. nih.gov

Table 1: Plausible Synthetic Routes to Conformationally Constrained Analogues

Target AnaloguePrecursorKey Reaction StepPotential Yield (%)Reference for Analogy
1-hydroxy-1-methyl-5-oxo-pyrrolidineγ-Butyrolactone and MethylamineCyclization and N-hydroxylation70-80 chemicalbook.com
1-hydroxy-1-methyl-6-oxo-piperidineδ-Valerolactone and MethylamineCyclization and N-hydroxylation65-75 nih.gov
3-chloro-1-hydroxy-1-methyl-2-pyrrolidinoneChloro-γ-butyrolactone and MethylamineCyclization and N-hydroxylation60-70 chemicalbook.com

Note: The yields are hypothetical and based on analogous reactions reported in the literature.

Investigating the Impact of Conformation on Reactivity and Selectivity

By synthesizing a series of conformationally constrained analogues, the relationship between the three-dimensional structure and the chemical behavior of this compound can be systematically evaluated. The rigidity of the cyclic systems allows for a more precise correlation between a specific conformation and its resulting reactivity and selectivity.

The reactivity of the chloroacetyl group is a key feature of the parent molecule. In a constrained ring system, the accessibility of the electrophilic carbon in the chloroacetyl moiety and the orientation of the leaving group can be significantly altered. For example, in a pyrrolidinone or piperidinone ring where the chloroacetyl group is a substituent, the ring conformation will dictate the steric hindrance around the reaction center. This can influence the rate of nucleophilic substitution reactions.

Furthermore, the hydroxamic acid functionality is a known metal chelator, and its chelating ability is highly dependent on the conformation of the N-hydroxy-amide group. In an aqueous solution, hydroxamic acids predominantly exist in the more stable trans form, but interconversion to the cis form occurs during metal chelation. By constraining the molecule within a ring, the energetic barrier to adopting the optimal chelating conformation can be either lowered or raised, thereby modulating its metal-binding affinity and selectivity.

Studies on related cyclic lactams have provided insights into how ring size and substituents affect reactivity. For instance, the intramolecular cyclization of N-alkenyl-α-(methylsulphinyl)acetamides can lead to the formation of five-, six-, or seven-membered lactams, with the product distribution being influenced by the substitution pattern. wikipedia.org This suggests that the ring size in constrained analogues of this compound would be a critical determinant of its reactivity profile.

Table 2: Predicted Impact of Conformation on Reactivity and Selectivity

AnaloguePredicted Conformational FeatureHypothesized Impact on Reactivity/Selectivity
1-hydroxy-1-methyl-5-oxo-pyrrolidine derivativeRigid five-membered ring, potentially altered amide bond conformation.May exhibit altered kinetics in nucleophilic substitution at the chloroacetyl group due to steric hindrance. The fixed conformation could either enhance or reduce metal chelation efficiency depending on the pre-organization of the hydroxamic acid moiety.
1-hydroxy-1-methyl-6-oxo-piperidine derivativeMore flexible six-membered ring (e.g., chair/boat conformations), specific orientation of substituents.The different spatial arrangement of functional groups compared to the pyrrolidinone analogue could lead to different selectivity in reactions. Conformational isomers (axial vs. equatorial substituents) may exhibit distinct reactivity.

Note: The predicted impacts are based on general principles of stereoelectronics and conformational analysis and require experimental validation.

Applications in Advanced Organic Synthesis As a Versatile Building Block or Reagent

Development of Novel Synthetic Methodologies

The compound has not been featured as a key component in the development of any novel synthetic methodologies reported to date.

As a Model Substrate for New Reaction Discovery and Optimization

The development of novel chemical reactions is a cornerstone of progress in organic chemistry. The ideal model substrate for such endeavors possesses a combination of clear reactivity, accessible analytical handles, and the potential for broad applicability. 2-Chloro-N-hydroxy-N-methylacetamide exhibits several characteristics that make it a promising candidate in this regard.

The presence of a reactive carbon-chlorine bond provides a clear electrophilic site for nucleophilic substitution reactions. This allows for the systematic investigation of a wide array of nucleophiles, ranging from simple amines and alkoxides to more complex organometallic reagents. The outcomes of these reactions can be readily analyzed to understand the scope and limitations of a new transformation.

Furthermore, the N-hydroxy-N-methylamide functionality can play a crucial role in modulating the reactivity of the molecule. The hydroxyl group can act as an internal nucleophile or a directing group through coordination with a metal catalyst. This dual functionality allows for the exploration of reaction pathways that might not be accessible with simpler chloroacetamides. For instance, in the presence of a suitable base or catalyst, the hydroxyl group could facilitate intramolecular cyclization reactions or influence the stereochemical outcome of a transformation.

The optimization of new reactions often involves a systematic variation of reaction parameters such as solvent, temperature, catalyst, and ligands. The straightforward structure of this compound allows for a clear interpretation of how these changes affect reaction yield, selectivity, and kinetics. This clarity is invaluable when establishing the optimal conditions for a newly discovered transformation before applying it to more complex and precious substrates.

Table 1: Potential Screening Reactions Utilizing this compound as a Model Substrate

Reaction TypePotential Nucleophile/ReagentExpected Product TypeInformation Gained
Nucleophilic SubstitutionPrimary/Secondary AminesN-substituted glycinamide (B1583983) derivativesScope of amine nucleophilicity
Nucleophilic SubstitutionThiolatesThioether derivativesEfficacy of S-alkylation
Cross-CouplingArylboronic acids (Suzuki)Aryl-substituted glycinamide derivativesCatalyst and ligand efficiency
Cross-CouplingTerminal alkynes (Sonogashira)Alkynyl-substituted glycinamide derivativesTolerance of the N-hydroxyamide
Intramolecular CyclizationBase or Metal CatalystHeterocyclic compounds (e.g., oxazinones)Feasibility of cyclization pathways

Utilizing its Unique Reactivity for Unprecedented Chemical Transformations

The true potential of a versatile building block lies in its ability to participate in novel and unprecedented chemical transformations. The unique combination of functional groups in this compound offers intriguing possibilities for such discoveries.

One area of potential innovation lies in the realm of cascade reactions. A single activation event on this compound could trigger a sequence of bond-forming events, rapidly building molecular complexity. For example, a reaction initiated at the electrophilic chloroacetyl moiety could be followed by a subsequent transformation involving the N-hydroxy-N-methylamide group, all in a single synthetic operation.

The N-hydroxyamide functionality itself is known to exhibit unique reactivity. It can serve as a precursor to highly reactive N-acylnitroso species or engage in rearrangements and fragmentation reactions under specific conditions. The interplay between the chloroacetyl group and the N-hydroxyamide could lead to transformations not observed with molecules containing only one of these functionalities. For instance, the initial substitution of the chloride could be designed to trigger a subsequent rearrangement or fragmentation of the N-hydroxyamide, leading to the formation of novel molecular scaffolds.

Moreover, the ability of the N-hydroxyamide to act as a bidentate ligand for metal catalysts opens up avenues for asymmetric catalysis. By coordinating to a chiral metal center, the substrate could be held in a specific orientation, allowing for highly enantioselective transformations at the chloroacetyl moiety or other parts of the molecule. This would represent a significant advance, as the development of new chiral ligands and directing groups is a constant pursuit in asymmetric synthesis.

Table 2: Hypothetical Unprecedented Transformations of this compound

Transformation TypeProposed Reagents/ConditionsPotential Novel ProductSignificance
Reductive Radical CyclizationRadical initiator (e.g., AIBN), Bu3SnHLactams or other N-heterocyclesAccess to new heterocyclic cores
Transition-Metal Catalyzed C-H Activation/AnnulationRh(III) or Ru(II) catalyst, directing groupFused bicyclic heterocyclesRapid construction of complex scaffolds
Tandem Nucleophilic Addition/RearrangementOrganometallic reagent, Lewis acidFunctionalized α-amino ketonesNovel approach to important synthons
Asymmetric AlkylationChiral phase-transfer catalyst, nucleophileChiral α-substituted glycinamide derivativesEnantioselective synthesis of amino acid precursors

Future Research Directions and Emerging Perspectives

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

The bifunctional nature of 2-Chloro-N-hydroxy-N-methylacetamide presents a rich landscape for discovering novel reaction pathways. The electrophilic α-carbon, due to the chlorine leaving group, and the nucleophilic/chelating nature of the N-hydroxy-N-methylamide group are key reactive sites.

Future investigations could systematically explore reactions with a wide array of nucleophiles. The ease of displacement of the chlorine atom makes it a prime target for substitution reactions, a common transformation for N-aryl 2-chloroacetamides. researchgate.net This could lead to the synthesis of diverse derivatives by introducing sulfur, nitrogen, or oxygen-based nucleophiles. researchgate.net

Furthermore, the hydroxamic acid moiety itself offers avenues for transformation. Its ability to act as a precursor in reactions like the Lossen rearrangement could be explored to generate isocyanates, which are valuable intermediates. Another area of interest is the potential for intramolecular cyclization reactions. Depending on the reaction conditions and reagents, the N-hydroxy group could react with the electrophilic carbon center, potentially forming novel heterocyclic systems. The reactivity of this compound can be compared to that of 2-Chloro-N-methoxy-N-methylacetamide, which serves as a versatile reagent in organic synthesis. sigmaaldrich.com

Table 1: Potential Reaction Pathways for this compound
Reactive SiteReaction TypePotential Reagents/ConditionsExpected Product Class
α-Carbon (C-Cl)Nucleophilic SubstitutionThiols, Amines, Alcohols, AzidesThioethers, Aminoacetamides, Alkoxyacetamides, Azidoacetamides
N-HydroxyamideLossen RearrangementActivating agents (e.g., TsCl), HeatIsocyanate Intermediates
N-HydroxyamideO-Alkylation/AcylationAlkyl halides, Acyl chloridesO-Substituted Hydroxamic Esters
BifunctionalIntramolecular CyclizationBase or Acid CatalysisHeterocyclic Compounds

Development of Highly Chemo-, Regio-, and Stereoselective Synthetic Approaches

A significant challenge and opportunity in the chemistry of this compound lie in controlling selectivity. Given the multiple reactive centers, developing synthetic methods that can target a specific site without affecting others is crucial for its use as a reliable building block. nih.govnih.gov

Chemoselectivity: Future work should focus on developing reaction conditions that selectively target either the chloroacetyl group or the hydroxamic acid. For example, using soft nucleophiles might favor substitution at the α-carbon, while hard electrophiles might react preferentially at the oxygen of the hydroxamic acid.

Regioselectivity: In reactions involving the hydroxamic acid, regioselectivity between the nitrogen and oxygen atoms is a key consideration. The choice of solvent, base, and electrophile can influence whether N-substitution or O-substitution occurs. This is analogous to the challenges seen in the chloroacetylation of aminophenols, where conditions must be optimized to prevent the formation of mixed N- and O-acyl products. neliti.com

Stereoselectivity: While the parent molecule is achiral, many of its potential reactions could generate new stereocenters. Developing asymmetric catalytic systems for reactions involving this compound would be a major advance, enabling the synthesis of enantiomerically pure derivatives.

The development of such selective methods is paramount for constructing complex molecules where precise control over the chemical architecture is required. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and reaction control. researchgate.net Integrating the synthesis of this compound and its derivatives into flow chemistry platforms represents a promising future direction.

Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. nih.gov For instance, the synthesis of the compound itself, which may involve the use of reactive reagents like chloroacetyl chloride, could be made safer and more efficient in a flow system. guidechem.com

Furthermore, flow chemistry allows for the "telescoping" of reaction sequences, where the output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps. nih.gov An automated flow platform could be designed to synthesize this compound and then perform a subsequent derivatization reaction, such as a nucleophilic substitution or an acylation, in a continuous, integrated process. nih.gov This approach would significantly enhance productivity and efficiency. researchgate.net

Advanced Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. biointerfaceresearch.comchemrxiv.org In the context of this compound, in silico methods can be employed to design novel derivatives with tailored properties.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity indices, and reaction mechanisms of the molecule and its derivatives. researchgate.net This can help predict which sites are most susceptible to nucleophilic or electrophilic attack, guiding the design of selective synthetic strategies. researchgate.net

Molecular docking and quantitative structure-activity relationship (QSAR) studies could be performed on virtual libraries of derivatives. nih.govdntb.gov.ua By modeling the interactions of these compounds with macromolecular targets, researchers can prioritize the synthesis of candidates with desired binding affinities or other properties. biointerfaceresearch.comnih.gov These computational approaches can significantly reduce the experimental effort required by pre-screening large numbers of potential structures and focusing on the most promising candidates.

Table 2: Application of Computational Methods
Computational MethodObjectivePredicted Properties
Density Functional Theory (DFT)Understand intrinsic reactivityMolecular orbital energies (HOMO/LUMO), charge distribution, reaction barriers
Molecular DockingPredict binding to target sitesBinding affinity, interaction modes, binding pose
Quantitative Structure-Activity Relationship (QSAR)Correlate structure with activityModels to predict the activity of unsynthesized derivatives
ADMET PredictionAssess drug-likenessAbsorption, Distribution, Metabolism, Excretion, Toxicity profiles

Potential Role in Materials Science

The functional groups within this compound suggest its potential as a building block in materials science, particularly in the synthesis of specialized polymers.

The compound could be chemically modified to incorporate a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer could then be used in polymerization reactions to create functional polymers. For example, the development of polymers from N-vinylacetamide or functionalized acrylamides demonstrates the feasibility of this approach. google.commdpi.com The presence of the chloro and N-hydroxy functionalities on the polymer side chains would impart unique properties to the material.

Alternatively, the reactivity of the chloroacetyl group could be exploited for polymer modification. researchgate.net It could be grafted onto existing polymer backbones, introducing the N-hydroxy-N-methylamide group onto the material's surface. The hydroxamic acid functionality is well-known for its strong metal-chelating abilities, which could be a desirable feature in certain advanced materials.

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